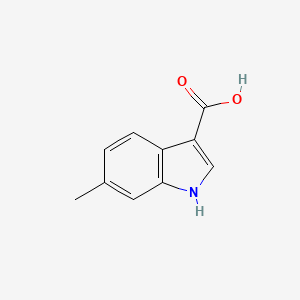

6-Methyl-1H-indol-3-carbonsäure

Übersicht

Beschreibung

6-methyl-1H-indole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties .

Synthesis Analysis

This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, have been highlighted .Molecular Structure Analysis

The molecular formula of 6-methyl-1H-indole-3-carboxylic acid is C10H9NO2 . More detailed structural information may be available in specific databases .Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical and Chemical Properties Analysis

The molecular weight of 6-methyl-1H-indole-3-carboxylic acid is 175.18 . It has a melting point of 197-200 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

6-Methyl-1H-indol-3-carbonsäure dient als Reaktant bei der Synthese verschiedener pharmazeutischer Verbindungen. So wird sie beispielsweise zur Herstellung von D-Glutaminsäure-basierten Inhibitoren verwendet, die auf E. coli MurD-Ligase abzielen, ein Enzym, das an der Synthese der bakteriellen Zellwand beteiligt ist . Darüber hinaus wird sie zur Herstellung von Indolylindazolen und Indolylpyrazolopyridinen als Interleukin-2-induzierbare T-Zell-Kinase-Inhibitoren verwendet , die potenzielle Anwendungen in der Immuntherapie haben.

Krebstherapie

Diese Verbindung ist auch an der Entwicklung von Antikrebsmitteln beteiligt. Sie fungiert als Vorläufer für Amid-Konjugate mit Ketoprofen, die die Gli1-vermittelte Transkription im Hedgehog-Signalweg hemmen . Dieser Weg ist bekanntlich an der Progression verschiedener Krebsarten beteiligt.

Immunmodulation

Forscher verwenden this compound zur Herstellung von Pyridylethenylindolen. Diese Verbindungen werden als potenzielle Antikrebs-Immunmodulatoren untersucht, die dazu beitragen könnten, das Immunsystem zu regulieren, um Krebs effektiver zu bekämpfen .

Antibakterielle und antivirale Mittel

Die Verbindung ist ein Reaktant zur Synthese von Antibiotika, die vielversprechend im Kampf gegen bakterielle Infektionen sind . Sie wird auch zur Herstellung von Inhibitoren der Hepatitis-C-Virus-NS5B-Polymerase verwendet, einem Enzym, das für die Replikation des Hepatitis-C-Virus entscheidend ist, und bietet somit eine potenzielle Behandlung für diese Infektion .

Neurowissenschaftliche Forschung

In der Neurowissenschaft wird this compound zur Entwicklung von Inhibitoren des Botulinumtoxins verwendet , die zu Behandlungen von Erkrankungen führen könnten, die durch Neurotoxine verursacht werden.

Landwirtschaftliche Chemie

Diese Verbindung hat auch Anwendungen in der landwirtschaftlichen Chemie. Sie ist an der Entwicklung und Synthese neuer Indol-3-carbonsäurederivate beteiligt, die als Antagonisten für das Auxin-Rezeptorprotein TIR1 wirken . Diese Derivate haben ein potenzielles Einsatzgebiet als Herbizide.

Pflanzenbiologie

In der Pflanzenbiologie spielen indolische sekundäre Metaboliten, die von Verbindungen wie this compound abgeleitet sind, eine entscheidende Rolle bei der Pathogenabwehr in Kreuzblütlern .

Synthetische Chemie

Schließlich werden in der synthetischen Chemie Indol-Derivate für ihre biologische Aktivität synthetisiert, einschliesslich der Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen .

Wirkmechanismus

Target of Action

6-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are generally known to have high gi absorption . This suggests that 6-methyl-1H-indole-3-carboxylic acid may also have good bioavailability.

Result of Action

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some indole derivatives have been reported to inhibit the growth of certain cancer cells .

Action Environment

The action of 6-methyl-1H-indole-3-carboxylic acid, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Safety and Hazards

Zukünftige Richtungen

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Biochemische Analyse

Biochemical Properties

6-Methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-methyl-1H-indole-3-carboxylic acid, have been shown to interact with enzymes involved in tryptophan metabolism . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 6-methyl-1H-indole-3-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

6-Methyl-1H-indole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases and transcription factors, leading to changes in gene expression . This compound can also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 6-methyl-1H-indole-3-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, 6-methyl-1H-indole-3-carboxylic acid has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-1H-indole-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-methyl-1H-indole-3-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 6-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .

Metabolic Pathways

6-Methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion to various metabolites . These metabolic pathways can influence the compound’s bioavailability and biological activity. Additionally, 6-methyl-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 6-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, 6-methyl-1H-indole-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 6-methyl-1H-indole-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-methyl-1H-indole-3-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to mitochondria can impact cellular energy metabolism and apoptosis .

Eigenschaften

IUPAC Name |

6-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZCIOPSFQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593329 | |

| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209920-43-4 | |

| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

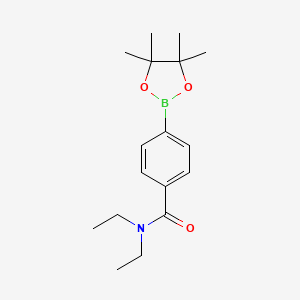

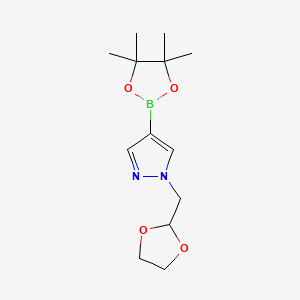

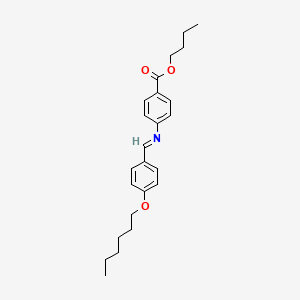

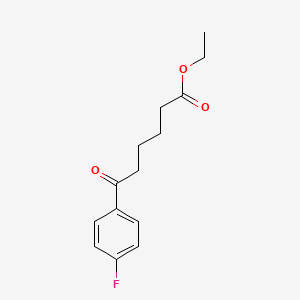

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)